3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Description
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid is a β-amino acid derivative featuring a phenyl ring substituted with fluorine at the meta position and a methyl group at the para position. This compound belongs to the broader class of 3-phenylpropanoic acids (3-PPAs), which are characterized by a propanoic acid backbone linked to a phenyl group at the β-carbon.
Properties
IUPAC Name |
3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYTWUDZJKSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural analogs of 3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, highlighting substituent effects on molecular properties:
Key Comparative Insights
Electronic and Steric Effects
- Fluorine and Methyl vs. Hydroxyl/Nitro Groups: The fluorine atom in the target compound enhances electronegativity and lipophilicity compared to hydroxyl (e.g., ) or nitro groups ().
Physicochemical Properties
- Solubility : The hydroxyl and nitro groups in analogs () increase polarity and water solubility, whereas the target compound’s fluorine and methyl groups favor lipid solubility, impacting formulation strategies .
Biological Activity
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid (AFMPA) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
AFMPA has a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of approximately 197.21 g/mol. Its structure features an amino group attached to a propanoic acid backbone with a 3-fluoro-4-methylphenyl substituent, which contributes to its unique chemical properties and potential biological activities.
The biological activity of AFMPA is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring enhances hydrophobic interactions. These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Potential Pharmacological Effects
- Neurotransmitter Modulation: AFMPA may act as an agonist or antagonist at glutamate receptors, which are critical for neurotransmission. Such activity suggests its potential application in treating neurological disorders.
- Anti-inflammatory Properties: While specific data on AFMPA's anti-inflammatory effects remain limited, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties.
Comparative Analysis with Similar Compounds
AFMPA's unique fluorination pattern distinguishes it from structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(4-methylphenyl)propanoic acid | C₉H₁₁NO₂ | Lacks fluorine but retains similar structure |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | C₉H₁₁ClNO₂ | Contains a chloro group instead of fluorine |
| 3-Amino-3-(3-fluorophenyl)propanoic acid | C₉H₁₁FNO₂ | Contains a para-fluorophenyl group |
The presence of the fluorine atom in AFMPA increases lipophilicity and enhances binding affinity to biological targets compared to its non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
